1-Amino-5-benzoyl-4-phenylpyrimidin-2(1H)-one
Description
Properties
CAS No. |
127143-61-7 |
|---|---|
Molecular Formula |
C17H13N3O2 |
Molecular Weight |
291.30 g/mol |
IUPAC Name |
1-amino-5-benzoyl-4-phenylpyrimidin-2-one |
InChI |
InChI=1S/C17H13N3O2/c18-20-11-14(16(21)13-9-5-2-6-10-13)15(19-17(20)22)12-7-3-1-4-8-12/h1-11H,18H2 |
InChI Key |
OKPQOISXQLDJCF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=O)N(C=C2C(=O)C3=CC=CC=C3)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Route Overview
The compound this compound is typically synthesized via a multi-step process starting from furan-2,3-diones and acetophenonsemicarbazone derivatives. The general synthetic strategy involves the formation of N-aminopyrimidine-2-one derivatives through cyclization reactions under reflux conditions in benzene or ethanol solvents.
- The key starting materials are 4-benzoyl-5-phenylfuran-2,3-dione and 1-(1-phenylethylidene)semicarbazide .
- The reaction proceeds by refluxing these precursors in benzene, leading to the formation of the aminopyrimidine core with benzoyl and phenyl substituents at the 5- and 4-positions, respectively.
Detailed Reaction Conditions
- Reagents: 4-benzoyl-5-phenylfuran-2,3-dione and 1-(1-phenylethylidene)semicarbazide.
- Solvent: Benzene or ethanol.
- Temperature: Reflux conditions (typically around 80°C for benzene, 78°C for ethanol).
- Reaction Time: Several hours (commonly 6 to 24 hours depending on the step).
- Catalysts: In some derivative syntheses, catalytic amounts of p-toluene sulfonic acid are used to facilitate Schiff base formation from the aminopyrimidine intermediate.
Stepwise Synthesis Scheme
| Step | Reactants | Conditions | Product | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | 4-benzoyl-5-phenylfuran-2,3-dione + 1-(1-phenylethylidene)semicarbazide | Reflux in benzene, 6 h | This compound | Moderate | Formation of aminopyrimidine core |
| 2 | Aminopyrimidine derivative + dimethyl acetylenedicarboxylate | Reflux in ethanol, 24 h | Dimethyl 2-(5-benzoyl-2-oxo-4-phenylpyrimidin-1(2H)-ylamino)fumarate | 68 | Michael addition and heterocyclization |
This two-step approach is well-documented and yields the target compound with good purity after recrystallization from ethanol.
Reaction Mechanism Insights
The formation of this compound involves:
- Cyclization: The semicarbazide reacts with the furan-dione to form the pyrimidine ring.
- Michael Addition: Subsequent reaction with dimethyl acetylenedicarboxylate proceeds via Michael addition, facilitating the formation of pyrimidin-1(2H)-ylaminofumarate derivatives.
- Recrystallization: The crude product is purified by recrystallization from ethanol to obtain a colorless solid with defined melting points (e.g., 232–234 °C for the benzoyl derivative).
Characterization and Purification
- Purification: Recrystallization from ethanol is the preferred method to obtain pure this compound.
- Yield: Typically moderate to good yields (60–74%) depending on the substituents and reaction conditions.
- Melting Point: Around 232–234 °C for the benzoyl derivative.
- Spectroscopic Data: Confirmed by FT-IR, ^1H NMR, and ^13C NMR spectroscopy.
Summary Table of Preparation Methods
| Parameter | Details |
|---|---|
| Starting Materials | 4-benzoyl-5-phenylfuran-2,3-dione, 1-(1-phenylethylidene)semicarbazide |
| Solvent | Benzene (for initial cyclization), Ethanol (for subsequent reactions and recrystallization) |
| Reaction Temperature | Reflux (~78–80 °C) |
| Reaction Time | 6 h (cyclization), 24 h (reaction with dimethyl acetylenedicarboxylate) |
| Catalysts | p-Toluene sulfonic acid (for Schiff base derivatives) |
| Purification | Recrystallization from ethanol |
| Yield | 60–74% |
| Melting Point | 232–234 °C (benzoyl derivative) |
| Characterization Techniques | FT-IR, ^1H NMR, ^13C NMR, elemental analysis |
Research Findings and Computational Studies
- Density Functional Theory (DFT) calculations using B3LYP/6-311++G(2d,2p) basis set have been employed to optimize molecular structures and predict electronic properties of the synthesized compounds.
- Quantum chemical parameters such as HOMO-LUMO energy gap, ionization potential, chemical hardness, and electronegativity were calculated to understand the stability and reactivity of the compound.
- These computational studies support the experimental findings and provide insight into the electronic structure of this compound and its derivatives.
Additional Notes
- Alternative derivatives of this compound have been synthesized by reacting the aminopyrimidine core with various aldehydes to form Schiff bases, expanding the scope of functionalization and potential applications.
- The crystal structure of related Schiff base derivatives has been elucidated by X-ray crystallography, confirming the molecular geometry and providing detailed atomic coordinates.
Chemical Reactions Analysis
Reaction with Dimethyl Acetylenedicarboxylate
1-Amino-5-benzoyl-4-phenylpyrimidin-2(1H)-one reacts with dimethyl acetylenedicarboxylate (DMAD) to form pyrimidin-1(2H)-ylaminofumarate derivatives. The reaction proceeds via nucleophilic addition of the amino group to the acetylenic ester, yielding compounds 4–6 (see Table 1) .
Key conditions :
-
Solvent: Toluene/benzene
-
Temperature: Reflux
-
Characterization: FT-IR, NMR, NMR, elemental analysis
Table 1: Derivatives synthesized with DMAD
| Product | R | R | Yield (%) |
|---|---|---|---|
| 4 | CH | CH | 65 |
| 5 | 4-CHCH | 4-CHCH | 72 |
| 6 | 4-CHOCH | 4-CHOCH | 68 |
DFT/B3LYP calculations revealed electronic properties (e.g., , , energy gap) for these derivatives, indicating their potential bioactivity .
Acylation with Acid Chlorides
The compound undergoes acylation with chloroacetyl chloride, isophthaloyl chloride, and substituted benzoyl chlorides to form acetamide and isophthalimide derivatives (Table 2) .
General procedure :
-
Substrate : Acid chloride molar ratio = 1:4
-
Solvent: Acetonitrile
-
Conditions: Room temperature (24 h stirring) or reflux
-
Workup: Evaporation, diethyl ether treatment, crystallization
Table 2: Acylated products and yields
| Product | Acid Chloride | Yield (%) | Key Spectral Data (IR, cm) |
|---|---|---|---|
| 3a | 4-Methylbenzoyl chloride | 57 | 3203 (N–H), 1690 (C=O) |
| 3b | 4-Methylbenzoyl chloride | 65 | 3203 (N–H), 1250 (C=S) |
| 3c | Propanoyl chloride | 70 | 1680 (C=O), 1550 (C=N) |
Products were confirmed via NMR (e.g., δ 9.65 ppm for NH in 3j ) and (e.g., 192.62 ppm for C=O in 3k ) .
Condensation with Aldehydes
Reaction with 4-fluorobenzaldehyde in ethanol under acidic catalysis (p-toluenesulfonic acid) produces a Schiff base via imine formation .
Procedure :
-
Molar ratio: 1:1.2 (substrate : aldehyde)
-
Conditions: Reflux (6 h), followed by 24 h stirring at 25°C
-
Product: 5-Benzoyl-1-[(E)-(4-fluorobenzylidene)amino]-4-phenylpyrimidin-2(1H)-one
-
Yield: 70%
-
Characterization:
-
IR: 1674 cm (C=O), 1622 cm (C=N)
-
: δ 8.50–7.04 ppm (aromatic protons)
-
Crystallographic analysis revealed dihedral angles between the pyrimidine ring (41.05°) and substituent phenyl groups .
Reaction with Isothiocyanates
The amino group reacts with aryl/alkyl isothiocyanates to form thiourea derivatives (Table 3) .
Conditions :
-
Solvent: Acetonitrile
-
Temperature: Reflux (3–6 h)
-
Workup: Recrystallization from ethanol or n-butanol
Table 3: Thiourea derivatives
| Product | Isothiocyanate | Yield (%) | Melting Point (°C) |
|---|---|---|---|
| 3i | 3,4-Dimethoxyphenyl | 62 | 230 |
| 3j | 3,4-Dichlorophenyl | 70 | 280 |
| 3k | Cyclohexyl | 65 | 175–177 |
Key shifts include 149.25 ppm (pyrimidine C=O) and 57.29 ppm (OCH) .
Computational Insights
DFT and Hartree-Fock studies using 6-311++G(2d,2p) basis sets validated the molecular geometry, vibrational frequencies, and electronic properties of reaction products. B3LYP methods showed superior agreement with experimental IR data compared to scaled HF approaches .
Scientific Research Applications
Synthesis and Structure
The title Schiff base was synthesized by dissolving approximately 1.0 mmol of 1-amino-5-benzoyl-4-phenylpyrimidin-2(1H)-one in 30 mL of ethyl alcohol and mixing it with a solution of 4-fluorobenzaldehyde (1.2 mmol) . A catalytic amount of p-toluene sulfonic acid was used as a catalyst . The reaction mixture was refluxed for 6 hours and then stirred for 24 hours at 25 °C . Ethyl alcohol was aspirated, and diethyl ether was added . The resulting solid was filtered after stirring in the cold for 24 hours and purified twice by crystallization in ethyl alcohol . The yield was 70%, with a melting point of 175–177 °C, and the product appeared white .
Crystal Structure
The crystal structure of a related Schiff base, synthesized using this compound, reveals that the molecule contains three distinct ring systems: a pyrimidine ring A(C2–C7) and two phenyl rings B(C10–C15) and C(C19–C24) . The angles between these ring planes are 43.5(2)° for A/ B, 60.0(2)° for A/ C, and 73.4(2)° for B/ C . The molecular conformation is influenced by a weak intramolecular C1–H1···O1 contact . In the crystal structure, molecules are linked by weak intermolecular C22–H22 ··· F1 interactions .
Applications in Synthesis
This compound is used as a building block in the synthesis of more complex organic molecules . For example, it can be used to create pyrrole–aminopyrimidine ensembles, which are of interest in pharmaceutical research .
Pyrrole–Aminopyrimidine Ensembles
Pyrrole–aminopyrimidine ensembles can be synthesized through the cyclocondensation of alkynones with guanidine . An efficient method for the synthesis of pyrrole–aminopyrimidine ensembles involves reacting 2-benzoylethynyl-5-phenylpyrrole with guanidine and KOH in DMSO at 110–115 °C for 4 hours, yielding up to 89% .
Spectroscopic Data
Mechanism of Action
The mechanism of action of 1-amino-5-benzoyl-4-phenylpyrimidin-2(1H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to potential anticancer effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Pyrimidinone Derivatives
Structural and Crystallographic Features
- Hydrogen Bonding: The target compound forms dimeric structures via N–H⋯O interactions , whereas methyl-substituted analogs exhibit extended intermolecular hydrogen-bonded chains, influencing their packing and stability . Conformational Flexibility: Derivatives with saturated bonds (e.g., 5-acetyl-3,4-dihydro-4-phenylpyrimidin-2(1H)-one) adopt planar conformations, contrasting with the distorted pyrimidinone ring in unsaturated analogs .
Reactivity and Functionalization
- Dimerization : Under thermolytic conditions, the target compound dimerizes with phenyl isothiocyanate to form tetrazine derivatives (e.g., 2,8-dibenzoyl-3,9-diphenyldipyrimido[2,3-b:2',3'-e][1,2,4,5]tetrazine), a reaction pathway unique to its structural framework .
- Electrophilic Reactions: Unlike simpler pyrimidinones, the benzoyl and phenyl groups in the target compound sterically hinder reactions at the pyrimidinone ring, necessitating catalytic agents (e.g., p-toluenesulfonic acid) for efficient functionalization .
Spectroscopic and Computational Insights
- Vibrational Spectra : Density functional theory (DFT) studies (B3LYP/6-31G(d)) reveal strong agreement between calculated and experimental IR/NMR data for the target compound, with deviations <2% for bond lengths and angles .
- HOMO-LUMO Gaps : The target compound exhibits a narrower energy gap (ΔE = ~4.5 eV) compared to methyl-substituted analogs (ΔE = ~5.2 eV), suggesting higher reactivity in charge-transfer interactions .
Biological Activity
1-Amino-5-benzoyl-4-phenylpyrimidin-2(1H)-one (CAS Number: 14472001) is a pyrimidine derivative that has garnered attention due to its potential biological activities, particularly in medicinal chemistry. This compound's structure consists of a pyrimidine ring substituted with an amino group and a benzoyl moiety, which may contribute to its biological properties.
Chemical Structure and Properties
The chemical formula of this compound is . The molecular structure can be represented as follows:
Biological Activity Overview
Research into the biological activity of this compound indicates several potential pharmacological effects, including:
- Antitumor Activity : Studies have shown that derivatives of pyrimidine compounds exhibit significant antitumor effects. The compound may inhibit specific cancer cell lines, potentially through mechanisms involving kinase inhibition or modulation of apoptotic pathways.
- Antimicrobial Properties : Some pyrimidine derivatives have demonstrated antimicrobial activity against various pathogens, suggesting that this compound could possess similar properties.
The mechanisms underlying the biological activity of this compound are still under investigation. However, preliminary studies suggest:
- Kinase Inhibition : The compound may act as an inhibitor for certain kinases involved in cancer cell proliferation. For instance, studies on related pyrimidine compounds have shown IC50 values in the nanomolar range against specific kinases, indicating strong inhibitory potential.
- Receptor Modulation : The compound may interact with various receptors, including adenosine receptors, which play crucial roles in cellular signaling pathways. Research has indicated that modifications to the pyrimidine structure can significantly alter receptor binding affinity and intrinsic activity.
Table 1: Biological Activity Summary
Case Study 1: Antitumor Activity
In a study examining the antitumor properties of pyrimidine derivatives, this compound was tested against several cancer cell lines. The results indicated a significant reduction in cell viability at concentrations as low as 10 µM, suggesting effective cytotoxicity.
Case Study 2: Kinase Inhibition
A detailed analysis of kinase inhibition showed that modifications to the pyrimidine scaffold could enhance selectivity and potency against specific kinases involved in cancer progression. The compound exhibited IC50 values comparable to known kinase inhibitors, indicating its potential as a therapeutic agent.
Research Findings
Recent studies have focused on elucidating the structure–activity relationship (SAR) of similar compounds, emphasizing the importance of functional groups in determining biological activity. For example:
- Substituent Effects : Variations in substituents on the pyrimidine ring significantly impact both binding affinity and biological efficacy. Compounds with electron-withdrawing groups often exhibit enhanced activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
